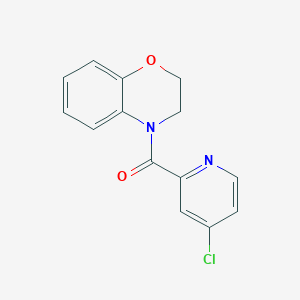
2,3-Dihydro-1,4-benzoxazin-4-yl(pyridin-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydro-1,4-benzoxazin-4-yl(pyridin-4-yl)methanone, also known as DIMBOA, is a naturally occurring compound found in maize plants. It belongs to the class of benzoxazinoids, which are secondary metabolites produced by plants as a defense mechanism against pests and diseases. DIMBOA has been the subject of scientific research due to its potential applications in various fields, including agriculture, medicine, and biotechnology.
Mecanismo De Acción
The mechanism of action of 2,3-Dihydro-1,4-benzoxazin-4-yl(pyridin-4-yl)methanone is not fully understood, but it is believed to involve the production of reactive oxygen species (ROS) and the activation of various signaling pathways. In insects, it has been shown to disrupt the insect gut microbiota and inhibit the activity of digestive enzymes, leading to reduced feeding and growth. In plants, it has been shown to induce the production of defense-related compounds and activate defense signaling pathways.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects on organisms. In insects, it has been shown to reduce feeding and growth, disrupt gut microbiota, and inhibit digestive enzyme activity. In plants, it has been shown to induce the production of defense-related compounds, activate defense signaling pathways, and inhibit the growth of herbivores and pathogens. In mammals, it has been studied for its anti-cancer and anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2,3-Dihydro-1,4-benzoxazin-4-yl(pyridin-4-yl)methanone in lab experiments include its availability, low cost, and potential applications in various fields. However, its use in lab experiments is limited by its low solubility in water and its potential toxicity to cells and organisms at high concentrations.
Direcciones Futuras
There are several future directions for the study of 2,3-Dihydro-1,4-benzoxazin-4-yl(pyridin-4-yl)methanone. In agriculture, it can be further studied for its potential as a natural pesticide and herbicide. In medicine, it can be further studied for its potential as an anti-cancer and anti-inflammatory agent. In biotechnology, it can be further studied for its potential as a precursor for the synthesis of other benzoxazinoids with potential applications in drug discovery. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on different organisms.
Métodos De Síntesis
The synthesis of 2,3-Dihydro-1,4-benzoxazin-4-yl(pyridin-4-yl)methanone can be achieved through various methods, including chemical synthesis and extraction from maize plants. Chemical synthesis involves the reaction of 2-aminopyridine with salicylaldehyde in the presence of a catalyst to form the benzoxazinone ring. The resulting compound is then treated with methanol and hydrochloric acid to obtain this compound. Extraction from maize plants involves the use of solvents to extract the compound from the plant tissues.
Aplicaciones Científicas De Investigación
2,3-Dihydro-1,4-benzoxazin-4-yl(pyridin-4-yl)methanone has been the subject of scientific research due to its potential applications in various fields. In agriculture, it has been shown to have insecticidal and herbicidal properties, making it a potential alternative to synthetic pesticides and herbicides. In medicine, it has been studied for its anti-cancer and anti-inflammatory properties. In biotechnology, it has been used as a precursor for the synthesis of other benzoxazinoids with potential applications in drug discovery.
Propiedades
IUPAC Name |
2,3-dihydro-1,4-benzoxazin-4-yl(pyridin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c17-14(11-5-7-15-8-6-11)16-9-10-18-13-4-2-1-3-12(13)16/h1-8H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFAOAMUVQMMSEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2N1C(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methoxy-N-[(2-pyrazol-1-ylpyridin-4-yl)methyl]acetamide](/img/structure/B7558513.png)
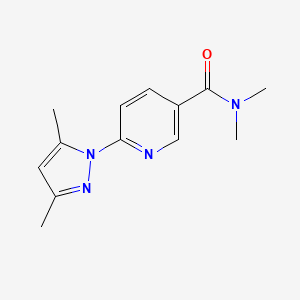
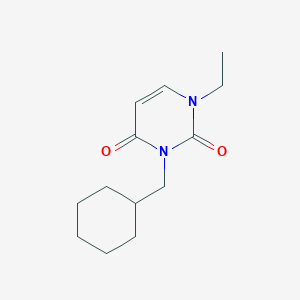
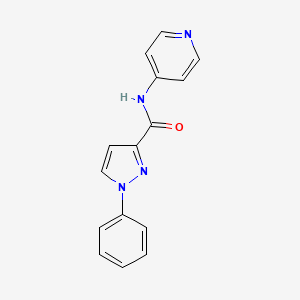

![1-[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B7558545.png)
![N-[(5-bromothiophen-3-yl)methyl]-2,2-dimethylpropanamide](/img/structure/B7558550.png)
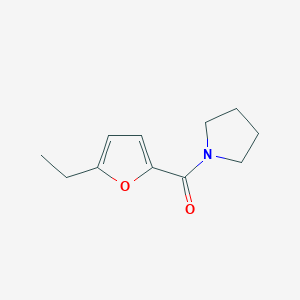
![N-[(5-bromothiophen-3-yl)methyl]cyclopentanecarboxamide](/img/structure/B7558571.png)
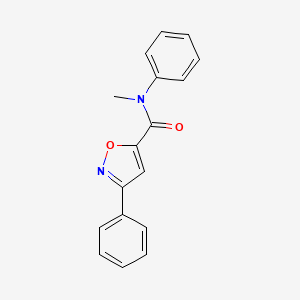
![N-(1,1-dioxothiolan-3-yl)-2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B7558596.png)

